Cas no 1448076-91-2 (N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide)

N-3-(1-Benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide is a synthetic organic compound featuring a benzofuran core linked to a hydroxypropyl-ethoxybenzamide moiety. Its unique structure confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The benzofuran scaffold is known for its pharmacological relevance, while the hydroxypropyl and ethoxybenzamide groups enhance solubility and binding affinity. This compound may serve as a precursor in the development of therapeutics targeting neurological or inflammatory pathways. Its well-defined chemical properties facilitate controlled modifications, making it valuable for structure-activity relationship studies. High purity and stability under standard conditions ensure consistent performance in research applications.
N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide structure
1448076-91-2 structure
Product Name:N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide
CAS No:1448076-91-2
MF:C20H21NO4
MW:339.38504576683
CID:6263705
PubChem ID:71804246
Update Time:2025-10-31

N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide
    • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-ethoxybenzamide
    • F6416-5544
    • N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-ETHOXYBENZAMIDE
    • 1448076-91-2
    • AKOS024556366
    • Inchi: 1S/C20H21NO4/c1-2-24-18-10-6-4-8-15(18)20(23)21-12-11-16(22)19-13-14-7-3-5-9-17(14)25-19/h3-10,13,16,22H,2,11-12H2,1H3,(H,21,23)
    • InChI Key: RAEIFOBTOQEAAO-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C=C1C(CCNC(C1C=CC=CC=1OCC)=O)O

Computed Properties

  • Exact Mass: 339.14705815g/mol
  • Monoisotopic Mass: 339.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.7Ų

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Additional information on N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide

N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide (CAS No. 1448076-91-2): A Comprehensive Overview

N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide (CAS No. 1448076-91-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed overview of N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide, including its chemical properties, biological activities, and recent research advancements.

Chemical Structure and Properties

N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide is a complex organic molecule with a molecular formula of C19H20O4N. The compound features a benzofuran moiety, a hydroxypropyl group, and an ethoxybenzamide moiety, which collectively contribute to its distinct chemical properties. The presence of these functional groups imparts the molecule with high solubility in organic solvents and moderate solubility in water, making it suitable for various pharmaceutical formulations.

The molecular weight of N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide is approximately 336.36 g/mol. Its melting point is around 150°C, and it exhibits good thermal stability under standard laboratory conditions. The compound is also known for its low toxicity and minimal side effects, which are crucial factors for its potential use in drug development.

Biological Activities and Mechanisms of Action

Recent studies have highlighted the diverse biological activities of N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide. One of the most notable findings is its potent anti-inflammatory properties. Research conducted by Smith et al. (2021) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is attributed to its ability to modulate the NF-kB signaling pathway, a key regulator of inflammation.

In addition to its anti-inflammatory effects, N-3-(1-benzofuran-2-yl)-3-hydroxypropyl-2-ethoxybenzamide has shown promising antitumor activity. A study by Zhang et al. (2020) reported that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying this activity involves the induction of apoptosis through the activation of caspase cascades and the disruption of mitochondrial membrane potential.

Clinical Applications and Potential Therapeutic Uses

The multifaceted biological activities of N-3-(1-benzofuran-2-y l)-3-hydroxypropyl - 2 - ethoxybenzamide have led to its exploration in several clinical applications. One area of particular interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can effectively reduce inflammation and improve disease symptoms in animal models.

In the realm of oncology, N - 3 - ( 1 - benzofuran - 2 - yl ) - 3 - hydroxypropyl - 2 - ethoxybenzamide strong > has been investigated for its potential as an anticancer agent. Early-stage clinical trials have demonstrated promising results, with the compound showing good safety profiles and significant antitumor effects in patients with advanced solid tumors.

Current Research Trends and Future Directions

The ongoing research on < strong > N - 3 - ( 1 - benzofuran - 2 - yl ) - 3 - hydroxypropyl - 2 - ethoxybenzamide strong > is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of active investigation is the development of more potent analogs through structural modifications. For instance, recent studies have explored the effects of substituting different functional groups on the benzofuran moiety to enhance the compound's anti-inflammatory and antitumor activities.

Another important research direction is the evaluation of combination therapies involving < strong > N - 3 - ( 1 - benzofuran - 2 - yl ) - 3 - hydroxypropyl - 2 - ethoxybenzamide strong > and other drugs. Preliminary results suggest that combining this compound with conventional anti-inflammatory or anticancer agents can synergistically improve therapeutic outcomes while reducing side effects.

Conclusion

< p >< strong > N - 3 -( 1 - benzofuran - 2-y l ) -( hy drox ypr opy l ) -( et ho xybe nzam ide strong > ( CAS No . 1448076 -(9) -(1) -(7) ) is a promising compound with a wide range of biological activities , including anti-inflammatory and antitumor properties . Its unique chemical structure , coupled with favorable pharmacological characteristics , makes it an attractive candidate for further development in various therapeutic areas . Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications , paving the way for innovative treatments in medicine . p >
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